
4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid is a heterocyclic compound that features both oxazole and thiane rings. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the thiane ring is a six-membered ring containing one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the thiane ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the oxazole ring can be synthesized by the reaction of an α-haloketone with an amide, followed by cyclization. The thiane ring can then be introduced through a nucleophilic substitution reaction involving a thiol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form oxazolines or oxazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Oxazolines or oxazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to receptors or other proteins. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as 2,4-dimethyl-oxazole.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Uniqueness
4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid is unique due to the combination of both oxazole and thiane rings in its structure. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC 名称 |
4-(3-methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S/c1-7-6-8(14-11-7)10(9(12)13)2-4-15-5-3-10/h6H,2-5H2,1H3,(H,12,13) |
InChI 键 |
DCLTVRKCSNWHEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2(CCSCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


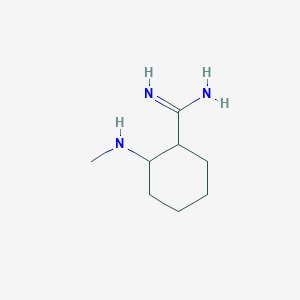
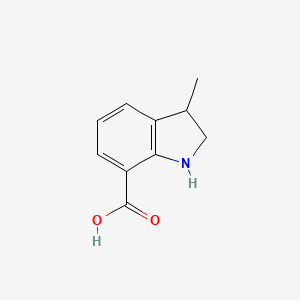
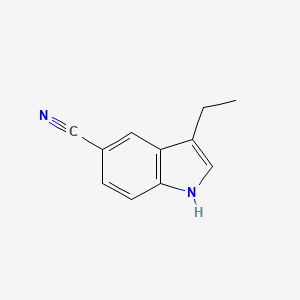
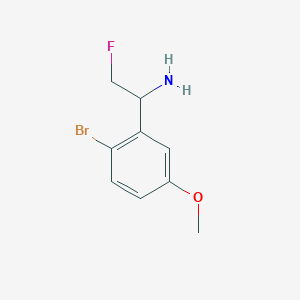
![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)

![2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)


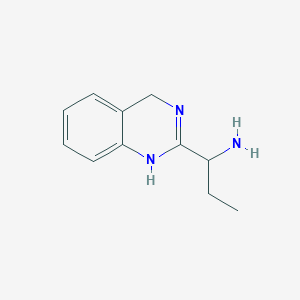
![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B13189619.png)



